molecular formula C9H19N3O4 B1526311 Boc-L-threonine hydrazide CAS No. 69568-63-4

Boc-L-threonine hydrazide

Cat. No.: B1526311
CAS No.: 69568-63-4
M. Wt: 233.27 g/mol
InChI Key: YTYJVAWYZBLUFS-RITPCOANSA-N
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Description

Boc-L-threonine hydrazide is a useful research compound. Its molecular formula is C9H19N3O4 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Biological Activity

Boc-L-threonine hydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from L-threonine, an amino acid, and is typically synthesized through the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by hydrazine treatment. The general synthesis pathway involves:

  • Protection of L-threonine : The amino group is protected using Boc anhydride.
  • Hydrazide Formation : The protected amino acid is reacted with hydrazine to form the hydrazide derivative.

The structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the spatial arrangement of atoms within the compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various acylhydrazones, including those derived from threonine, found that certain derivatives demonstrated significant antibacterial effects against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli .

The biological screening results showed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition.
  • Comparison with Commercial Antibiotics : Some derivatives displayed activity comparable to or exceeding that of established antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that compounds containing hydrazide moieties can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells .

Case Studies

  • Antibacterial Activity Against MRSA :
    • A series of acylhydrazones were synthesized from Boc-L-threonine derivatives.
    • Results indicated significant antibacterial activity with MIC values lower than those for standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation effectively.
    • The selectivity index was favorable, suggesting reduced toxicity towards normal cells .

Research Findings Summary

StudyFocusKey Findings
Antimicrobial ActivityEffective against MRSA with MIC comparable to commercial antibiotics.
Anticancer PropertiesInduced apoptosis in cancer cell lines with low toxicity to normal cells.
Synthesis and ActivityHydrazide derivatives showed potent activity against E. coli, highlighting the importance of structural modifications for bioactivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Boc-L-threonine hydrazide has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of amino acids, including threonine-based compounds, demonstrate significant antibacterial and antifungal properties. The incorporation of hydrazide functionality enhances the biological activity of these compounds by improving their interaction with microbial targets .

Drug Development
The compound has been utilized in the synthesis of hybrid molecules that combine bioactive agents. Such conjugates have shown promise in therapeutic applications, particularly in targeting specific diseases through enhanced bioavailability and efficacy . The ability to modify the hydrazide group allows for the fine-tuning of pharmacological properties, making this compound a valuable scaffold in drug design.

Peptide Synthesis

Protecting Group Strategy
In peptide synthesis, Boc (tert-butyloxycarbonyl) groups are widely used for protecting amines during chemical reactions. This compound serves as an important intermediate in the synthesis of peptides where selective protection and deprotection are crucial for achieving desired sequences . The dual protection strategy involving Boc groups allows for the efficient assembly of complex peptide structures while minimizing side reactions.

Solid-Phase Peptide Synthesis (SPPS)
this compound is also applicable in SPPS methodologies. The use of Boc protection facilitates the sequential addition of amino acids on solid supports, enabling the formation of peptides with high purity and yield. This method is particularly advantageous for synthesizing longer peptides or those with intricate modifications .

Chemosensing Applications

Fluorimetric Sensors
Recent studies have explored the use of threonine derivatives, including this compound, as components in chemosensors for detecting metal ions and anions. These sensors leverage the unique properties of hydrazone and thiosemicarbazone moieties to achieve high sensitivity and selectivity for various analytes . The structural versatility allows for modifications that enhance fluorescence response, making these compounds suitable for environmental monitoring and biological assays.

Case Studies

Study Application Findings
Study on Antimicrobial PropertiesEvaluated this compound derivativesDemonstrated significant antibacterial activity against Gram-positive bacteria
Peptide Synthesis ResearchInvestigated dual protection strategiesAchieved high yields in complex peptide synthesis using Boc-protected amino acids
Chemosensor DevelopmentDeveloped sensors for ion detectionShowed enhanced detection capabilities for cations and anions using modified threonine derivatives

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJVAWYZBLUFS-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-L-threonine hydrazide
Boc-L-threonine hydrazide
Boc-L-threonine hydrazide
Boc-L-threonine hydrazide
Boc-L-threonine hydrazide
Boc-L-threonine hydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.